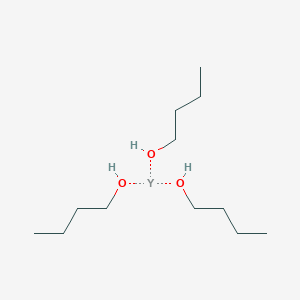

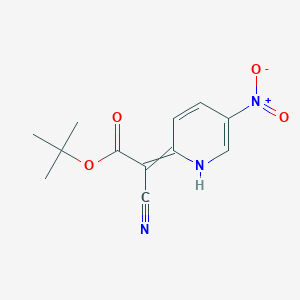

2,3,5-Tri-O-benzyl-D-lyxofuranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,5-Tri-O-benzyl-D-lyxofuranose (TOB) is a sugar derivative that has been studied for its potential applications in biochemistry and molecular biology. This compound, which is also known as 3-O-benzyl-2,3,5-tri-O-methyl-D-lyxofuranose, is a derivative of the naturally occurring sugar lyxose. It is an important intermediate in the synthesis of various glycosidic compounds, and has been used as a substrate for the synthesis of glycosidic derivatives and other related compounds.

Applications De Recherche Scientifique

Synthesis of Glycomimetics

2,3,5-Tri-O-benzyl-D-lyxofuranose: is used in the synthesis of glycomimetics . These are compounds that mimic the structure of sugars and can modulate the activity of carbohydrate-processing enzymes. This is particularly important in the development of new therapeutics that target diseases involving carbohydrate-mediated processes.

Drug Discovery

The compound serves as a synthetic intermediate in drug discovery . Its stability compared to natural sugars makes it a valuable asset in the synthesis of potential drug candidates, especially those targeting enzymatic pathways involving carbohydrates.

Crystallographic Studies

The crystallization of 2,3,5-Tri-O-benzyl-D-lyxofuranose has allowed for detailed crystallographic studies . These studies provide insights into the molecular structure and can inform the design of drugs and other therapeutic agents.

Antiviral Medication Synthesis

It is a crucial intermediate in the synthesis of remdesivir , an antiviral medication that has shown efficacy against RNA viruses, including SARS-CoV-2. This highlights its importance in responding to global health crises.

Enzyme Inhibition Research

This compound is involved in research focused on enzyme inhibition . By acting as inhibitors, derivatives of 2,3,5-Tri-O-benzyl-D-lyxofuranose can help understand and control metabolic pathways that are critical in various diseases.

Pharmaceutical Intermediates

2,3,5-Tri-O-benzyl-D-lyxofuranose: is used as a pharmaceutical intermediate . This application is essential in the pharmaceutical industry for the production of various drugs, ensuring the availability of medications for treatment.

Propriétés

IUPAC Name |

(3S,4R,5S)-3,4,5-tris(phenylmethoxy)oxolan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c26-24-22(27-16-19-10-4-1-5-11-19)23(28-17-20-12-6-2-7-13-20)25(30-24)29-18-21-14-8-3-9-15-21/h1-15,22-26H,16-18H2/t22-,23+,24?,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJKMDPQFZBQOK-NPZNXQLHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC2O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@@H](C(O[C@@H]2OCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Tri-O-benzyl-D-lyxofuranose | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-Diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite](/img/structure/B1141642.png)